

how does TCO tetrazine reaction work

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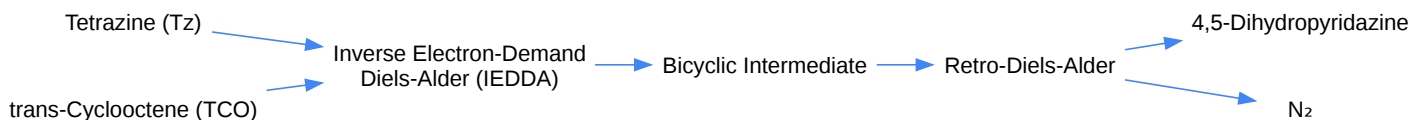
Compound Focus: Tco peg3 CH2CO2H

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Core Reaction Mechanism

The reaction proceeds through a concerted IEDDA cycloaddition between a strained, electron-rich dienophile (TCO) and an electron-deficient diene (tetrazine), followed by a retro-Diels-Alder reaction.



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Figure 1: The core IEDDA mechanism between tetrazine and TCO, culminating in a stable dihydropyridazine linkage and nitrogen gas release.

Balancing Reactivity and Stability

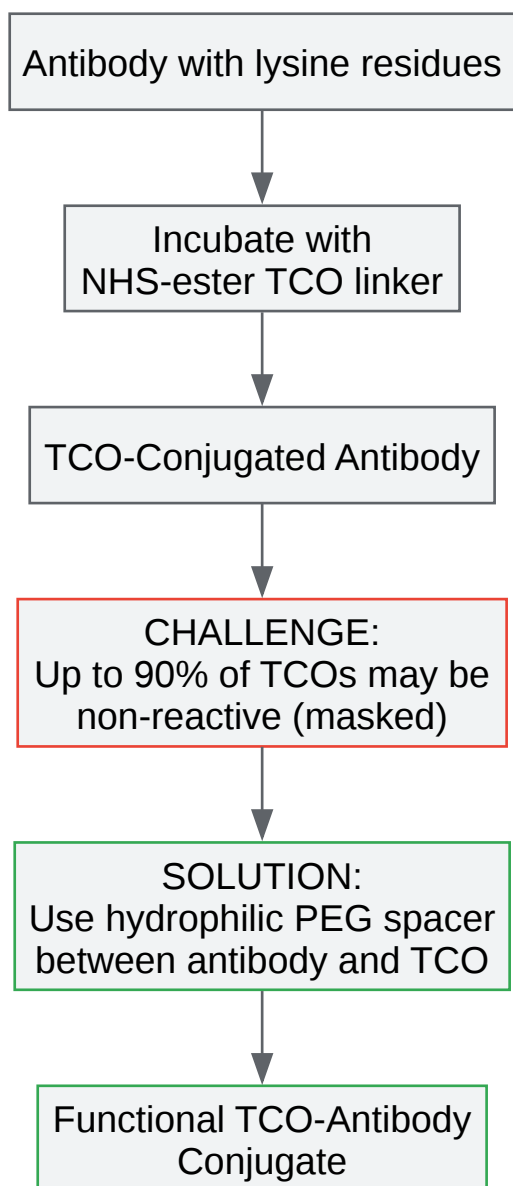
Reaction kinetics are primarily governed by the energy gap between the **Highest Occupied Molecular Orbital (HOMO)** of the TCO and the **Lowest Unoccupied Molecular Orbital (LUMO)** of the tetrazine. A smaller gap results in a faster reaction [1] [2].

The table below summarizes key strategies for tuning the reaction partners.

Factor	Strategy to Increase Reactivity	Impact & Considerations
TCO Strain & Electronics	Increase ring strain (e.g., fused rings); Add Electron-Donating Groups (EDGs) [1] [3]	Higher strain/EDGs raise HOMO energy, speeding reactions but potentially compromising stability [1] [2].
Tetrazine Electronics	Add Electron-Withdrawing Groups (EWGs) like carboxylates or pyridines [1] [2]	EWGs lower LUMO energy, accelerating reactions. Strong EWGs can reduce stability in water [2].
Tetrazine Sterics	Use less substituted tetrazines (e.g., H-Tetrazine) [1] [2]	Monosubstituted H-Tetrazines can be ~70x more reactive than disubstituted analogs but may be less stable [2].

Conjugation Protocol and a Key Challenge

A standard protocol for conjugating TCO to antibodies via amine coupling, along with a major challenge and its solution, is detailed below.



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Figure 2: Workflow for antibody-TCO conjugation, highlighting the reactivity challenge and its resolution.

A critical study revealed that while TCO conjugation to antibodies is efficient, **up to 90% of the attached TCO groups can be non-reactive** due to hydrophobic interactions that "mask" the TCO within the antibody structure, not due to isomerization or steric hindrance of the reaction itself [4].

This challenge is effectively mitigated by using a **heterobifunctional crosslinker (e.g., DBCO-PEG_n-TCO)**. This approach involves first introducing azide groups onto the antibody, then using a bioorthogonal

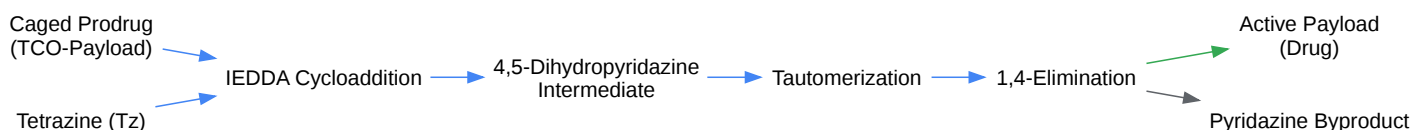
"click" reaction to attach the TCO via a hydrophilic PEG spacer. This method can result in a **more than 5-fold enhancement in functional TCO density** without affecting antibody binding [4].

Therapeutic Applications

The TCO-tetrazine reaction's unique properties enable sophisticated therapeutic strategies, particularly through "click-to-release" technology.

Targeted Prodrug Activation: Click-to-Release

The foundational IEDDA reaction can be engineered to release a payload from the TCO molecule after cycloaddition, a technology known as "**click-to-release**" [5].



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Figure 3: The click-to-release mechanism. A TCO-linked prodrug reacts with a tetrazine, triggering an elimination that releases the active drug.

A key historical limitation was an **inverse correlation between tetrazine reactivity and payload release yield**; highly reactive tetrazines often gave poor release [5] [3]. This has been overcome by designing **ortho-functionalized bis-pyridinyl tetrazines** with hydrogen-bonding groups (e.g., -OH, -NHAc), which facilitate the crucial tautomerization step, achieving up to **96% payload release** with highly reactive tetrazines [3].

Advanced Application Examples

- **Activable Immunocytokines:** Pro-inflammatory cytokines (e.g., IL-1 β , IL-2) can be "caged" by modifying key lysine residues with TCO carbamates, rendering them inactive. At the tumor site, a

tetrazine trigger removes the TCO groups, locally reactivating the cytokine to stimulate anti-tumor immunity while minimizing systemic toxicity [6].

- **Peptide-Drug Conjugates (PDCs):** Novel tetrazine reagents like **3-vinyl-6-oxymethyl-tetrazine (voTz)** enable modular construction of PDCs. voTz can carry a drug payload and be selectively conjugated to cysteine residues on targeting peptides. The stable prodrug is activated upon encountering a TCO trigger, providing excellent target cell specificity and potency [7].
- **Pretargeted Radioimmunotherapy (PRIT):** This two-step strategy first administers a TCO-modified antibody that accumulates in the tumor. After clearance from blood and healthy tissues, a small, radiolabeled tetrazine molecule is injected. It rapidly finds and clicks with the pre-targeted TCO, delivering a high radiation dose to the tumor while sparing healthy organs [8] [1] [2].

The TCO-tetrazine IEDDA reaction, with its unmatched speed and biocompatibility, has evolved from a simple ligation tool into a powerful platform for precision therapeutics. Ongoing research continues to optimize the balance between reactivity and stability, promising to further streamline its application in developing safer and more effective drugs.

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